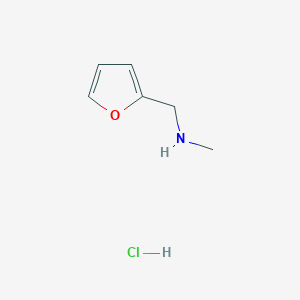

1-(Furan-2-yl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQXUZJSSZMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589512 | |

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-46-0 | |

| Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride

Abstract

This guide provides a comprehensive, technically detailed methodology for the . The core of this synthesis is the reductive amination of furfural with methylamine, a robust and scalable pathway leveraging a bio-based platform chemical. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, process validation, and analytical characterization.

Introduction and Strategic Overview

1-(Furan-2-yl)-N-methylmethanamine is a secondary amine of significant interest as a versatile chemical intermediate in the pharmaceutical and specialty chemical industries. Its structure is analogous to key fragments found in bioactive molecules, including intermediates for the synthesis of H₂ receptor antagonists like ranitidine.[1][2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and downstream applications.[4][5]

The selected synthetic strategy is a one-pot reductive amination. This approach is favored for its efficiency, atom economy, and the use of readily available, often bio-derived, starting materials.[6][7] Furfural, the aldehyde precursor, can be produced from the dehydration of pentose sugars found in lignocellulosic biomass, positioning this synthesis within the framework of green chemistry.[8]

The overall transformation proceeds in two key mechanistic stages, which can be executed in a single reaction vessel:

-

Imine Formation: Nucleophilic attack of methylamine on the carbonyl carbon of furfural to form a hemiaminal, which then dehydrates to form the corresponding N-(furan-2-ylmethylene)methanimine (a Schiff base).

-

In-situ Reduction: The intermediate imine is immediately reduced to the target secondary amine, 1-(Furan-2-yl)-N-methylmethanamine. This prevents side reactions and drives the equilibrium towards product formation.

-

Salt Formation: The purified amine is subsequently treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Mechanistic Pathway: Reductive Amination

The reductive amination of an aldehyde is a cornerstone of amine synthesis. The process begins with the formation of an imine intermediate, which is more susceptible to reduction than the initial carbonyl group.[8][9]

Caption: Reaction mechanism for the reductive amination of furfural.

Rationale for Reagent Selection

-

Furfural: Chosen as the carbonyl source due to its renewable origin and the prevalence of the furan moiety in pharmacologically active compounds.[10][11]

-

Methylamine: The simplest primary amine, providing the required N-methyl group directly. It is typically used as a solution in a solvent like THF, methanol, or water to ensure controlled stoichiometry and safe handling.

-

Reducing Agent: The choice of reducing agent is critical.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for lab-scale synthesis. It is safer to handle than more reactive hydrides and effectively reduces the imine C=N bond without affecting the furan ring.

-

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Rh/Al₂O₃) is often preferred for its lower cost and reduced waste generation.[6] This guide will focus on the sodium borohydride route for its broad applicability in research settings.

-

Experimental Protocol and Workflow

This protocol details a laboratory-scale synthesis yielding the target compound with high purity.

Materials and Equipment

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| Furfural | C₅H₄O₂ | 96.09 | 98-01-1 | ≥99%, freshly distilled |

| Methylamine solution | CH₅N | 31.06 | 74-89-5 | 40 wt. % in H₂O or 2.0 M in THF |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) or as a solution in Et₂O |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and filtration.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target hydrochloride salt.

Step-by-Step Procedure

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add freshly distilled furfural (9.61 g, 0.10 mol) and methanol (80 mL).

-

Stir the solution until it reaches a temperature of 0-5 °C.

-

Slowly add a 40% aqueous solution of methylamine (8.5 g, 0.11 mol, 1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. The formation of the imine is typically accompanied by a slight color change.

-

-

Reduction:

-

While maintaining the temperature at 0-5 °C, add sodium borohydride (4.54 g, 0.12 mol, 1.2 equivalents) portion-wise over 45-60 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After all the NaBH₄ has been added, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.

-

-

Work-up and Isolation of the Free Base:

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Furan-2-yl)-N-methylmethanamine as a pale yellow oil.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Stir the resulting suspension for 30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under vacuum.

-

Characterization and Data

The identity and purity of the final product, this compound (C₆H₁₀ClNO), should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Weight | 147.60 g/mol [12][13][14] |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (Typical) |

| Purity (by HPLC) | ≥95%[13][14] |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (br s, 2H, NH₂⁺), ~7.8 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~4.2 (t, 2H, CH₂), ~2.5 (t, 3H, CH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~148.5 (C2), ~145.0 (C5), ~112.0 (C4), ~111.5 (C3), ~42.0 (CH₂), ~32.0 (CH₃). |

Safety and Process Validation

-

Handling Precautions: Furfural is an irritant. Methylamine is flammable and corrosive. Sodium borohydride reacts with water to produce flammable hydrogen gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Self-Validation: The protocol's integrity is maintained by monitoring key parameters. Reaction progress can be tracked by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The final product's identity is unequivocally confirmed by spectroscopic analysis, and its purity is quantified by HPLC or qNMR. The formation of the hydrochloride salt is confirmed by the appearance of the NH₂⁺ broad singlet in the ¹H NMR spectrum and a successful titration.

References

-

Romero, A., et al. (2018). Results of the reductive amination of HMF with methylamine in a... ResearchGate. Retrieved from [Link]

- Kefalas, P. A., & Christensen, B. G. (1987). Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (EP0219225A1). Google Patents.

-

Jadhav, H. V., et al. (2021). Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Retrieved from [Link]

-

Shimizu, K., et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(7), 1833-1838. Retrieved from [Link]

-

Ahmad, E., & Yadav, M. K. (2022). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass-derived Furanic Compounds. Taylor & Francis eBooks. Retrieved from [Link]

- CN106892885A. (2017). A kind of method for synthesizing ranitidine. Google Patents.

- Lipnicka, U., et al. (1998). A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica-Drug Research, 55(1), 21-24.

-

Pradhan, P., & Yadav, M. K. (2021). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Request PDF. ResearchGate. Retrieved from [Link]

-

Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(12), 3313-3315. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine. PubChem Compound Database. Retrieved from [Link]

-

Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem Compound Database. Retrieved from [Link]

-

Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

Sources

- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 2. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 3. CN106892885A - A kind of method for synthesizing ranitidine - Google Patents [patents.google.com]

- 4. Buy N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride [smolecule.com]

- 5. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 99839-46-0|this compound|BLD Pharm [bldpharm.com]

- 13. calpaclab.com [calpaclab.com]

- 14. This compound 95% | CAS: 99839-46-0 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine Hydrochloride: From Synthesis to Scientific Significance

Abstract

This technical guide provides a comprehensive overview of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, a furan derivative of interest to researchers in medicinal chemistry and drug development. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its synthesis logically follows the well-established principles of reductive amination of furfural, a key bio-renewable platform chemical. This document delineates the probable synthetic pathways, detailed experimental protocols, and analytical characterization of the compound. Furthermore, it explores the broader context of furan derivatives in pharmacology, providing insights into the potential applications and scientific significance of this molecule. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this specific N-methylated furfurylamine derivative.

Introduction: The Furan Scaffold in Chemical and Pharmaceutical Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. Furfural, an aldehyde derived from lignocellulosic biomass, serves as a readily available and sustainable starting material for the synthesis of a diverse range of furan derivatives.[2][3] Among these, furfurylamines and their N-substituted analogs have garnered significant attention for their potential pharmacological activities.[4]

This guide focuses specifically on 1-(Furan-2-yl)-N-methylmethanamine, also known as N-methylfurfurylamine, and its hydrochloride salt (CAS No. 99839-46-0). While the specific historical discovery of this compound is not well-documented in seminal publications, its structural simplicity suggests it was likely first synthesized as part of broader investigations into the chemical space of furan-based amines. The advent of classical amine synthesis methods, such as reductive amination, provided a straightforward route to this and related compounds.

Historical Context and Presumed Discovery

The synthesis of the parent compound, furfurylamine, is typically achieved through the reductive amination of furfural with ammonia.[5] The subsequent N-methylation to produce 1-(Furan-2-yl)-N-methylmethanamine would have been a logical next step for chemists exploring the structure-activity relationships of this class of compounds. Classic organic reactions for the methylation of amines were well-established during this period, offering several potential pathways for its first synthesis.

It is plausible that the compound was first prepared and characterized in an industrial or academic laboratory without a dedicated publication, a common occurrence for simple derivatives of readily available starting materials. Its later appearance in chemical supplier catalogs and chemical databases indicates its recognition as a useful building block or research chemical.

Synthetic Methodologies: A Focus on Reductive Amination

The most direct and industrially scalable method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine is the reductive amination of furfural with methylamine. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Core Synthetic Pathway: Reductive Amination

The overall reaction can be summarized as follows:

Step 1: Imine Formation Furfural reacts with methylamine in a condensation reaction to form N-(furan-2-ylmethylene)methanamine (an imine or Schiff base) and water.

Step 2: Imine Reduction The resulting imine is then reduced to 1-(Furan-2-yl)-N-methylmethanamine. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.

Diagram of the Reductive Amination Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination of Furfural

The following protocol is a representative, field-proven method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine, which can then be converted to its hydrochloride salt.

Materials:

-

Furfural (freshly distilled)

-

Methylamine (40% solution in water or as a gas)

-

Palladium on carbon (Pd/C, 5-10%) or other suitable catalyst (e.g., Raney nickel)

-

Methanol or other suitable solvent

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl, ethereal or in a suitable solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve freshly distilled furfural (1 equivalent) in methanol. Cool the solution in an ice bath.

-

Slowly add an aqueous solution of methylamine (1.1-1.2 equivalents) to the cooled furfural solution with stirring. The reaction is exothermic. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation.

-

Catalytic Hydrogenation: Transfer the reaction mixture to a suitable hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., 5% Pd/C, approximately 1-2% by weight of the furfural).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Furan-2-yl)-N-methylmethanamine as an oil.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.[6]

Alternative Historical Synthetic Routes

While reductive amination is the most common and efficient method, other classical reactions could have been employed for the synthesis of N-methylated amines, and thus, potentially for the first synthesis of 1-(Furan-2-yl)-N-methylmethanamine.

-

Eschweiler-Clarke Reaction: This reaction methylates a primary or secondary amine using formaldehyde and formic acid.[1] Starting from furfurylamine, the Eschweiler-Clarke reaction would provide a direct route to 1-(Furan-2-yl)-N-methylmethanamine. The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7]

-

Leuckart-Wallach Reaction: This reaction is another method for the reductive amination of aldehydes and ketones, using formamide or ammonium formate as the nitrogen source and reducing agent.[8][9] Applying this reaction to furfural with methylammonium formate could also yield the target compound.

Diagram of the Eschweiler-Clarke Reaction Pathway

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Furfurylamine - Wikipedia [en.wikipedia.org]

- 6. 99839-46-0|this compound|BLD Pharm [bldpharm.com]

- 7. Furfurylamine, tetrahydro-n-methyl-, hydrochloride [webbook.nist.gov]

- 8. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

1-(Furan-2-yl)-N-methylmethanamine hydrochloride CAS number 99839-46-0

An In-depth Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride (CAS: 99839-46-0)

Introduction

This compound, identified by the CAS number 99839-46-0, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3] As a derivative of furan, a five-membered aromatic heterocycle containing an oxygen atom, it belongs to a class of compounds widely recognized for their diverse pharmacological activities.[4] The furan scaffold is a key structural component in numerous approved drugs and serves as a versatile building block for creating novel therapeutic agents.[4][5] Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a valuable moiety for designing molecules that can effectively bind to biological targets.[4]

This guide provides a comprehensive technical overview of this compound, intended for scientists and professionals engaged in chemical synthesis and drug discovery. We will explore its chemical properties, synthesis, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights to support advanced research endeavors.

Physicochemical Properties

The hydrochloride salt form of 1-(Furan-2-yl)-N-methylmethanamine enhances its stability and solubility in aqueous media, making it more suitable for experimental and research applications compared to its free base form.[1][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 99839-46-0 | [2][7] |

| Molecular Formula | C₆H₁₀ClNO | [2][7][8] |

| Molecular Weight | 147.60 g/mol | [2][7][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | (Furan-2-ylmethyl)(methyl)amine hydrochloride | [7] |

| Purity | Typically ≥95% | [2][7] |

| Physical Form | Crystalline solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process involving reductive amination of 2-furaldehyde followed by salt formation. This approach is efficient and widely used for preparing secondary amines from aldehydes.

Rationale of Synthetic Strategy

Reductive Amination: This cornerstone reaction in amine synthesis involves the initial formation of an imine or enamine intermediate from an aldehyde (2-furaldehyde) and a primary amine (methylamine). This intermediate is then reduced in situ to the target secondary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their mildness and selectivity, which prevents the over-reduction of the starting aldehyde.

Hydrochloride Salt Formation: The free base, 1-(Furan-2-yl)-N-methylmethanamine, is typically an oil or low-melting solid that can be difficult to handle and purify. Conversion to its hydrochloride salt by treatment with hydrochloric acid (HCl) yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[1][6]

Experimental Protocol: Synthesis

Step 1: Reductive Amination of 2-Furaldehyde

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furaldehyde (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0°C using an ice bath.

-

Add a solution of methylamine (CH₃NH₂, 1.1 eq, typically as a 40% solution in water or in THF) dropwise while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to facilitate imine formation.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(Furan-2-yl)-N-methylmethanamine free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (typically 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Visualization of Synthesis Workflow

Caption: Synthetic pathway for 1-(Furan-2-yl)-N-methylmethanamine HCl.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. Each method provides a layer of validation, creating a self-validating system of quality control.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. Proton NMR will confirm the presence of the furan ring protons, the methylene bridge, and the N-methyl group, with characteristic chemical shifts and coupling patterns. Carbon NMR will verify the number and type of carbon atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the hydrochloride salt, analysis will typically show the mass of the protonated free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A reversed-phase method is commonly employed to separate the target compound from any starting materials or byproducts.[10]

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol describes a standard method for assessing the purity of the final product.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (A:B, 88:12 v/v).

-

Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualization of Analytical Workflow```dot

Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Furan and its derivatives require careful management due to their potential hazards.

[11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. U[11][12]se non-sparking tools and take precautions against static discharge, as furan derivatives can be flammable. A[11]void contact with skin and eyes. *[11] Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. I[8]t should be kept in a cool, dry, and dark place, with recommended storage at 2-8°C. F[8]uran-containing compounds may form explosive peroxides upon prolonged exposure to air and light; therefore, containers should be dated upon opening and tested for peroxides periodically if stored for extended periods. *[11][12] Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

References

- N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride. (n.d.). Smolecule.

- Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry.

- This compound, 95% Purity, C6H10ClNO, 5 grams. (n.d.). Elements.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

- This compound. (n.d.). BLDpharm.

- 1-(Furan-2-yl)-N-methylmethanamine. (n.d.). ChemScene.

- N-benzyl-1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine. (n.d.). PubChem.

- 1-(Furan-2-yl)-N-methylmethanamine. (n.d.). Aceschem.

- Wang, Z., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules.

- Furan - Safety D

- Determination of N-methylmethanamine in metformin hydrochloride bulk drug using pre-column derivatization and RP-HPLC. (2025).

- Medicinal significance of furan derivatives: A Review. (n.d.). Semantic Scholar.

- CAS 99839-46-0: 2-Furanmethanamine, N-methyl-, hydrochloride (1:1). (n.d.). CymitQuimica.

- Furan Safety D

- This compound. (n.d.). A2B Chem.

- Furan, stabilized Safety D

- 1-(Furan-2-yl)-N-methylmethanamine. (n.d.). Sigma-Aldrich.

- Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide and It's Pharmacological Studies. (2025).

- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016).

- 2-Furanmethanamine, N-methyl-. (n.d.). US EPA.

- This compound 95%. (n.d.). BLD Pharm.

- CAS 99839-46-0 | this compound. (n.d.). ChemScence.

- Buy this compound (EVT-393529). (n.d.). Evotec.

Sources

- 1. CAS 99839-46-0: 2-Furanmethanamine, N-methyl-, hydrochlori… [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Buy N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride [smolecule.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 99839-46-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound 95% | CAS: 99839-46-0 | AChemBlock [achemblock.com]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

biological activity of furan-containing secondary amines

An In-depth Technical Guide to the Biological Activity of Furan-Containing Secondary Amines

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. This guide focuses on the potent synergy achieved by integrating two such critical moieties: the furan ring and a secondary amine. The furan nucleus, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its unique electronic and steric properties.[1][2] It can act as a bioisostere for phenyl groups, offering modulated bioavailability and metabolic stability.[1] When coupled with a secondary amine—a functional group central to the structure of countless pharmaceuticals due to its basicity and ability to form key hydrogen bonds—the resulting furan-containing secondary amines emerge as a class of molecules with a vast and diverse pharmacological potential.[3][4]

This document provides a comprehensive exploration of these compounds for researchers and drug development professionals. It delves into their synthesis, a wide spectrum of biological activities including antimicrobial and anticancer effects, the underlying structure-activity relationships, and detailed experimental protocols to facilitate further investigation.[3]

Structural and Physicochemical Rationale for Bioactivity

The biological versatility of furan-containing secondary amines is not coincidental; it is rooted in their distinct chemical features.

-

The Furan Ring: As an electron-rich aromatic system, the furan ring readily engages in π–π stacking and other interactions with biological targets like enzymes and receptors.[1][5] Its oxygen atom can act as a hydrogen bond acceptor, further enhancing binding affinity.[1] The ring's aromaticity lends stability to the molecule, while its potential for substitution at various positions allows for fine-tuning of its electronic and lipophilic properties.[1][5]

-

The Secondary Amine: The nitrogen atom in the secondary amine is typically basic (a proton acceptor at physiological pH), allowing for the formation of strong ionic interactions with acidic residues in protein binding pockets. It is also a potent hydrogen bond donor. This functionality is critical for aqueous solubility and the molecule's overall pharmacokinetic profile.

The combination of the hydrophobic furan ring and the polar amine group creates a molecule with a balanced hydrophilic-lipophilic character, a key consideration in optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Core Synthesis Pathway: Reductive Amination

A prevalent and efficient method for synthesizing furan-containing secondary amines is the reductive amination of a furan-based aldehyde or ketone, most commonly furfural.[6][7] This pathway is favored for its directness and the ready availability of starting materials.[6] The process occurs in two primary stages:

-

Imine Formation: The furan-aldehyde (e.g., furfural) reacts with a primary amine to form a Schiff base, or imine intermediate.

-

Reduction: The intermediate imine is then reduced to the target secondary amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.[6]

Caption: Reductive amination workflow for synthesis.

A Spectrum of Biological Activities

The unique structural combination in these compounds has led to the discovery of a wide array of pharmacological effects.

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[8][9] The inclusion of a secondary amine often enhances this activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The mechanism for some furan derivatives, like nitrofurantoin, involves the enzymatic reduction of a nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA and ribosomal proteins.[1] While not all compounds in this class contain a nitro group, the furan scaffold itself is central to electron transfer processes that can disrupt microbial functions.[1]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

| Compound Class | Specific Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

|---|---|---|---|---|

| Furan Derivatives | Nitrofurantoin | 16 | 1 - 128 | [12] |

| Furan-2-carboxamide derivative | 8 | 32 | [12] |

| Quinolone (Control) | Ciprofloxacin | 0.12 - 1 | 0.015 - 1 |[12] |

Anticancer Activity

A growing body of evidence highlights the potential of furan-containing secondary amines as anticancer agents.[1] These molecules can induce apoptosis (programmed cell death), inhibit key enzymes involved in cell proliferation, and arrest the cell cycle in cancer cells.[13] For example, certain furan-based derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines.[13][14]

One study identified a furan-conjugated tripeptide that was highly potent and specific against human cervical cancer cells (HeLa), with an IC₅₀ value of 0.28 µM.[15] Its mechanism was found to be membranolytic, causing a loss of mitochondrial membrane potential.[15]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [13] |

| Furan-based N-phenyl Triazinone | MCF-7 (Breast Cancer) | 2.96 | [13] |

| Pyrazolyl-chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/ml) | [14] |

| Pyrazolyl-chalcone (7g) | HepG2 (Liver Cancer) | 26.6 (µg/ml) | [14] |

| Doxorubicin (Control) | HepG2 (Liver Cancer) | 21.6 (µg/ml) |[14] |

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, furan derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[1][8][11] Additionally, this structural class has been explored for a range of other therapeutic applications, including antiviral, analgesic, anti-ulcer, and neuroprotective activities, showcasing its remarkable versatility.[2][5][9]

Caption: Interaction of compounds with biological targets.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed methodologies for the synthesis and biological evaluation of a representative furan-containing secondary amine.

Protocol 1: Synthesis of N-(furan-2-ylmethyl)butan-1-amine

This protocol describes the synthesis via the two-step reductive amination pathway.[6]

Step 1: Imine Formation (N-furfurylidenebutan-1-amine)

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine furfural (0.1 mol, 9.61 g), n-butylamine (0.1 mol, 7.31 g), and toluene (100 mL).

-

Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue refluxing until no more water is collected (approximately 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the imine intermediate, which can be used in the next step without further purification.

Step 2: Imine Reduction (Hydrogenation)

-

Reactant Setup: Dissolve the crude imine from Step 1 in ethanol (100 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 5% by weight of the imine) as the hydrogenation catalyst.

-

Hydrogenation: Place the vessel in a Parr hydrogenator or a similar apparatus. Pressurize the system with hydrogen gas (H₂) to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude secondary amine. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.[10][12]

-

Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Preparation of Microtiter Plate: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row. Mix well and transfer 50 µL from this well to the next well. Repeat this two-fold serial dilution process across the row to achieve a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared bacterial or fungal inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Future Perspectives and Conclusion

Furan-containing secondary amines represent a highly versatile and promising class of compounds in drug discovery.[3][9] Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive scaffolds for further development. Future research should focus on expanding the chemical diversity of these libraries through combinatorial synthesis and multicomponent reactions.[16][17] A deeper investigation into their mechanisms of action, particularly for anticancer and anti-inflammatory effects, will be crucial for rational drug design. Furthermore, optimizing the ADMET properties of lead compounds will be essential to translate their potent in vitro activities into in vivo efficacy and clinical success. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a wide range of diseases.

References

- The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery - Benchchem.

- An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine - Benchchem.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Synthesis of furan amines and their catalytic conversion into five-membered nitrogenous heterocycles. Semantic Scholar.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Secondary amine‐catalyzed multicomponent synthesis of furan‐fused coumarin. ResearchGate.

- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.

- Furan: A Promising Scaffold for Biological Activity.

- Pharmacological activity of furan derivatives.

- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.

- Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities.

- Synthesis of Some 3-Furylamine Derivatives. ResearchGate.

- N-(furan-2-ylmethyl)butan-1-amine versus other heterocyclic antimicrobial agents - Benchchem.

- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate.

- IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed.

- Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.

- Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. National Institutes of Health.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

- Furan-3-amine | 29212-69-9 - Benchchem.

- Research could enable assembly line synthesis of prevalent amine-containing drugs.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Novel Furan-2-yl-methanamine Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized furan-2-yl-methanamine derivatives. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to identify and characterize the therapeutic potential of this versatile chemical scaffold. The focus is on establishing a logical, efficient, and self-validating screening cascade to generate robust preliminary data.

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its derivatives, particularly those incorporating a methanamine side chain at the 2-position, have attracted significant attention due to their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The heteroatoms in the furan ring and the appended side chains offer rich opportunities for hydrogen bonding and other molecular interactions, making these compounds promising candidates for drug discovery.

A preliminary biological screen is the first critical step in elucidating the therapeutic promise of a novel series of furan-2-yl-methanamine derivatives. The objective is not to perform an exhaustive mechanistic study, but rather to efficiently identify "hits"—compounds that exhibit significant activity in a relevant assay. This initial phase dictates the future trajectory of the research program, guiding subsequent lead optimization and more complex biological evaluations. The screening cascade proposed in this guide prioritizes a multi-pronged approach, simultaneously assessing cytotoxicity, antimicrobial activity, and antioxidant potential to build a comprehensive initial profile of each compound.

The Screening Cascade: A Strategy for Efficient Evaluation

A well-designed screening cascade maximizes information while conserving resources. For a novel library of furan-2-yl-methanamine derivatives with unknown biological activity, a parallel screening approach against diverse biological targets is recommended. This strategy provides a broad overview of the compounds' potential and can reveal unexpected activities.

Our proposed cascade involves three primary arms, each targeting a major area of therapeutic interest:

-

Cytotoxicity Screening: To assess anticancer potential and general toxicity.

-

Antimicrobial Screening: To identify agents effective against pathogenic bacteria and fungi.

-

Antioxidant Screening: To evaluate the potential to combat oxidative stress.

This parallel workflow ensures that a comprehensive preliminary dataset is generated for each compound in the library, allowing for informed decisions on which derivatives warrant further investigation.

Figure 1: A proposed parallel screening cascade for the initial evaluation of novel furan-2-yl-methanamine derivatives.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone of preliminary anticancer screening. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability, which may be due to cytotoxicity or cytostatic effects.

Rationale for Cell Line Selection

For a preliminary screen, a small, diverse panel of cell lines is recommended. This should include:

-

A representative of a common solid tumor: e.g., A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma).

-

A representative of a different cancer type: e.g., HCT-116 (colorectal carcinoma).

-

A non-cancerous cell line: e.g., MRC-5 (normal lung fibroblast) or HEK293 (human embryonic kidney cells).

Including a normal cell line is crucial for establishing a preliminary therapeutic index. A compound that is highly toxic to both cancerous and non-cancerous cells is generally a poor candidate for further development, whereas a compound showing selective toxicity towards cancer cells is of significant interest.

Step-by-Step Protocol for the MTT Assay

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Trypsinize and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each furan derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions to create a range of concentrations. For a preliminary screen, a single high concentration (e.g., 50 µM or 100 µM) can be used to identify hits.

-

Add 100 µL of medium containing the test compound to the appropriate wells. Include vehicle controls (DMSO at the same final concentration as the test compounds) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Remove the culture medium from each well and add 100 µL of fresh medium plus 10 µL of the MTT solution.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100

Compounds that reduce cell viability below a certain threshold (e.g., 50%) at the screening concentration are considered "hits." These hits should then be subjected to dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration) value.

Figure 2: A workflow diagram for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Given that many furan derivatives have reported antimicrobial properties, screening for this activity is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Rationale for Strain Selection

A representative panel of microorganisms should be used for the preliminary screen:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

This panel covers the major classes of human pathogens and provides a good initial indication of the spectrum of activity.

Step-by-Step Protocol for Broth Microdilution

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 50 µL of broth to all wells.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a sterility control (broth only) and a growth control (broth + inoculum, no compound). A positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be included.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by measuring the absorbance at 600 nm.

-

Data Presentation

The results of the antimicrobial screening should be presented in a clear, tabular format.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Furan-1 | >128 | >128 | 64 |

| Furan-2 | 16 | 64 | 32 |

| Furan-3 | 8 | >128 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Table 1: Example data table for summarizing MIC values from a preliminary antimicrobial screen.

Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method for evaluating the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol for the DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare stock solutions of the furan derivatives in methanol or DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 180 µL).

-

Add a small volume of the test compound solution at various concentrations (e.g., 20 µL).

-

Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis

The percentage of radical scavenging activity is calculated as follows:

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.

Conclusion and Future Directions

This guide has outlined a robust and efficient strategy for the preliminary biological screening of novel furan-2-yl-methanamine derivatives. By employing a parallel cascade of cytotoxicity, antimicrobial, and antioxidant assays, researchers can rapidly build a comprehensive initial profile of their compounds. The data generated from these screens—IC₅₀ values against cancer and normal cells, MIC values against a panel of microbes, and EC₅₀ values for radical scavenging—will allow for the identification of promising "hits."

These hits should then be advanced to secondary screening. This may involve dose-response studies in a larger panel of cell lines, determination of the mode of antimicrobial action (bactericidal vs. bacteriostatic), or more complex mechanistic studies to elucidate the specific cellular targets. The foundational data provided by this preliminary screen is the essential first step in the long and challenging journey of drug discovery.

References

- Note: The following references are provided as examples of relevant literature and may not correspond to specific citations within the text, as this guide is a synthesized protocol based on standard laboratory practices. A real-world document would cite specific papers for each protocol.

Illuminating the Molecular Architecture: A Technical Guide to the Structural Characterization of N-Methylated Furfurylamines

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study and application of N-methylated furfurylamines. As a class of compounds with significant potential in medicinal chemistry and materials science, a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing their properties. This document provides a comprehensive overview of the key analytical techniques and computational methods for the complete structural characterization of N-methylated furfurylamines, moving beyond a simple listing of methods to explain the causality behind experimental choices.

The Dynamic Nature of N-Methylated Furfurylamines: Conformational Isomerism

Before delving into experimental characterization, it is crucial to understand the inherent conformational flexibility of N-methylated furfurylamines. The bond connecting the furan ring to the aminomethyl group allows for rotation, leading to different spatial arrangements of the substituents. Computational studies on the parent compound, furfurylamine, have revealed the presence of two primary conformers: a predominant gauche form and a less abundant syn form. This conformational heterogeneity is dictated by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amine hydrogen and the furan oxygen or π-system.

The introduction of a methyl group on the nitrogen atom in N-methylfurfurylamine influences this conformational equilibrium. The steric bulk of the methyl group can alter the energy landscape, potentially favoring one conformer over the other. Understanding this conformational preference is critical, as the biological activity and physicochemical properties of the molecule can be dependent on its three-dimensional shape.

A Multi-faceted Approach to Structural Elucidation

A single analytical technique is rarely sufficient to provide a complete structural picture. This guide advocates for an integrated approach, combining spectroscopic, crystallographic, and computational methods to build a self-validating and comprehensive molecular model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework and conformational details of N-methylated furfurylamines in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.

Expert Insights: The choice of deuterated solvent is a critical experimental parameter. Solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, but their polarity can influence the conformational equilibrium. It is often insightful to acquire spectra in multiple solvents to probe these effects.

Expected Spectral Features for N-Methylfurfurylamine:

| Proton (¹H) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Furan H5 | 7.2 - 7.4 | Doublet of doublets | J ≈ 1.8, 0.8 | Proton adjacent to oxygen |

| Furan H4 | 6.2 - 6.4 | Doublet of doublets | J ≈ 3.2, 1.8 | Proton on the C4 position |

| Furan H3 | 6.1 - 6.3 | Doublet of doublets | J ≈ 3.2, 0.8 | Proton on the C3 position |

| CH₂ | 3.5 - 3.7 | Singlet (or AB quartet) | - | Methylene protons |

| N-CH₃ | 2.3 - 2.5 | Singlet | - | N-methyl protons |

| N-H | Variable | Broad singlet | - | Amine proton |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for N-methylfurfurylamine can be found in spectral databases.

Advanced NMR Techniques:

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond connectivity.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide through-space correlations between protons that are close in proximity, offering critical insights into the preferred conformation in solution. For instance, an NOE between the N-methyl protons and the furan protons would provide strong evidence for a specific rotational isomer.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified N-methylated furfurylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Diagram: NMR Workflow for Structural Elucidation

A Comprehensive Technical Guide to 1-(Furan-2-yl)-N-methylmethanamine HCl for Researchers and Drug Development Professionals

An In-Depth Exploration of the Commercial Availability, Synthesis, and Analytical Characterization of a Key Furan-Based Building Block

Introduction

1-(Furan-2-yl)-N-methylmethanamine hydrochloride (CAS No. 99839-46-0) is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a furan ring and a secondary amine, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The furan moiety is a common scaffold in numerous pharmaceuticals, where it can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the commercial landscape, synthesis, analytical characterization, and safe handling of 1-(Furan-2-yl)-N-methylmethanamine HCl, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (Furan-2-ylmethyl)(methyl)amine hydrochloride, N-methylfurfurylamine HCl |

| CAS Number | 99839-46-0 |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.60 g/mol [1][2] |

| Free Base CAS | 4753-75-7 (1-(Furan-2-yl)-N-methylmethanamine)[3] |

| Free Base Formula | C₆H₉NO[3] |

| Free Base Mol. Wt. | 111.14 g/mol [3] |

Commercial Availability and Suppliers

1-(Furan-2-yl)-N-methylmethanamine HCl is commercially available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in research quantities, ranging from grams to kilograms. The purity of the commercially available compound is generally ≥95%.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities | Geographical Availability |

| BLDpharm | ≥95% | 1g, 5g, 25g | Global |

| CymitQuimica | 95% | 250mg, 1g, 5g | Europe[1] |

| A2B Chem | 95% | 1g, 5g | North America[4] |

| ChemScene | ≥95% (as free base) | 100mg, 500mg, 1g, 5g | Global[3] |

| Aladdin Scientific | 95% | 5g | North America[5] |

It is important for researchers to request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity, impurity profile, and analytical methods used for quality control. The hydrochloride salt is generally a crystalline solid, which enhances its stability and handling properties compared to the free base.[1]

Synthesis of 1-(Furan-2-yl)-N-methylmethanamine HCl

The most common and efficient method for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine is through the reductive amination of furfural, a readily available bio-based aldehyde. This process involves the reaction of furfural with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

}

Figure 1: Synthetic workflow for 1-(Furan-2-yl)-N-methylmethanamine HCl.

Experimental Protocol: Reductive Amination of Furfural

The following is a representative, self-validating protocol for the synthesis of 1-(Furan-2-yl)-N-methylmethanamine.

Materials:

-

Furfural

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol or another suitable solvent

-

Sodium hydroxide (for work-up)

-

Dichloromethane or other organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (e.g., ethereal HCl or concentrated HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural in methanol. Cool the solution in an ice bath.

-

Slowly add an equimolar amount of methylamine solution to the cooled furfural solution while stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

-

Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(Furan-2-yl)-N-methylmethanamine free base.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitated 1-(Furan-2-yl)-N-methylmethanamine HCl by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of 1-(Furan-2-yl)-N-methylmethanamine HCl for its use in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the furan ring, the methylene group, and the methyl group. The protons on the furan ring typically appear as multiplets in the aromatic region. The methylene protons adjacent to the nitrogen and the furan ring will appear as a singlet, and the N-methyl protons will also be a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the furan ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 111.14. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 112.15. The fragmentation pattern can provide further structural confirmation.

Chromatographic Purity (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the compound and to identify any impurities. For HPLC analysis of amines, reversed-phase columns are often used, and derivatization may be necessary to improve detection.[6] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

}

Figure 2: Quality control workflow for 1-(Furan-2-yl)-N-methylmethanamine HCl.

Applications in Drug Development

The furan ring is a key structural motif in many pharmaceuticals due to its ability to participate in various biological interactions. 1-(Furan-2-yl)-N-methylmethanamine HCl serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

One of the most notable applications of a structurally related compound is in the synthesis of Ranitidine , a histamine H₂-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[7][8] The synthesis of ranitidine involves the use of a furan-containing amine intermediate.[7]

The versatility of the furan ring and the secondary amine functionality allows for a wide range of chemical modifications, making this compound a valuable starting material for generating libraries of novel compounds for drug screening in areas such as:

-

Antimicrobial agents

-

Anticancer drugs

-

Anti-inflammatory compounds

-

Central nervous system (CNS) active agents

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be taken when handling 1-(Furan-2-yl)-N-methylmethanamine HCl.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere.[2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion